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molecular formula C8H6F2O3 B3025525 2,4-Difluorophenylglyoxal hydrate CAS No. 1049754-94-0

2,4-Difluorophenylglyoxal hydrate

Cat. No. B3025525
M. Wt: 188.13 g/mol
InChI Key: PEEFAATXGFJDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

3-(Methylsulfanyl)-5-(2,4-difluorophenyl)-1,2,4-triazine (1.00 g, 78%) was prepared from methyl hydrazinecarbimidothioate (0.63 g, 6.0 mmol) and 2,4-difluorophenylglyoxal monohydrate (1.00 g, 6.0 mmol) according to the general procedure of Preparation 2.
Name
methyl hydrazinecarbimidothioate
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[F:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[C:16]([CH:18]=O)=O>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:18]=[C:16]([C:10]2[CH:11]=[CH:12][C:13]([F:15])=[CH:14][C:9]=2[F:8])[N:4]=1 |f:1.2|

Inputs

Step One
Name
methyl hydrazinecarbimidothioate
Quantity
0.63 g
Type
reactant
Smiles
N(N)C(=N)SC
Name
Quantity
1 g
Type
reactant
Smiles
O.FC1=C(C=CC(=C1)F)C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=NC=C(N1)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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